molecular formula C20H13N5O3 B283032 Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Numéro de catalogue B283032
Poids moléculaire: 371.3 g/mol
Clé InChI: ZIMMOLFWYLZAQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, also known as RO-20-1724, is a selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that break down cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play important roles in intracellular signaling pathways. By inhibiting PDEs, RO-20-1724 increases the levels of cAMP and cGMP, leading to various biochemical and physiological effects.

Mécanisme D'action

Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate selectively inhibits PDE4 by binding to the catalytic site of the enzyme. PDE4 has four isoforms, A, B, C, and D, which differ in their N-terminal regions. Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate selectively inhibits the long isoforms, PDE4A and PDE4B, which are expressed in immune cells. By inhibiting PDE4, Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate increases the levels of cAMP and cGMP, which activate protein kinase A (PKA) and protein kinase G (PKG), respectively. PKA and PKG phosphorylate various intracellular proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory effects: Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), by immune cells.
2. Bronchodilatory effects: Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can relax the smooth muscle in the airways, leading to bronchodilation. This makes it a potential therapeutic agent for asthma and COPD.
3. Antidepressant effects: Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. This makes it a potential therapeutic agent for depression.
4. Cognitive-enhancing effects: Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to improve memory and learning in animal models. This makes it a potential therapeutic agent for cognitive disorders, such as Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is a selective PDE4 inhibitor, which allows researchers to study the specific role of PDE4 in various biological processes. Another advantage is that it has been extensively studied and characterized, which allows for easy comparison of results across different studies. One limitation is that it has poor solubility in water, which can make it difficult to administer in vivo. Another limitation is that it can have off-target effects on other PDE isoforms, which can complicate the interpretation of results.

Orientations Futures

Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has several potential future directions for research. One direction is to investigate its potential therapeutic applications in inflammatory and autoimmune diseases, such as asthma, COPD, and psoriasis. Another direction is to investigate its potential therapeutic applications in neurological and psychiatric disorders, such as depression and Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate and its effects on various biological processes. Finally, the development of more potent and selective PDE inhibitors, based on the structure of Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, could lead to the discovery of new therapeutic agents.

Méthodes De Synthèse

Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can be synthesized using a multistep process starting from 2-amino-4,6-dichloropyrimidine. The first step involves the reaction of 2-amino-4,6-dichloropyrimidine with ethyl acetoacetate to form 6-chloro-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester. The second step involves the reaction of the ethyl ester with phosphorus oxychloride and dimethylformamide to form 6-chloro-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid chloride. The final step involves the reaction of the acid chloride with methylamine to form the desired product, Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate.

Applications De Recherche Scientifique

Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been widely used as a research tool to study the role of PDEs in various biological processes. It has been shown to selectively inhibit PDE4, which is predominantly expressed in immune cells, such as T cells and macrophages. By inhibiting PDE4, Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can modulate the immune response and has been investigated as a potential therapeutic agent for inflammatory and autoimmune diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.

Propriétés

Formule moléculaire

C20H13N5O3

Poids moléculaire

371.3 g/mol

Nom IUPAC

methyl 6-cyano-5-oxo-1,7-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C20H13N5O3/c1-28-19(27)17-23-25(14-10-6-3-7-11-14)20-22-16(13-8-4-2-5-9-13)15(12-21)18(26)24(17)20/h2-11H,1H3

Clé InChI

ZIMMOLFWYLZAQB-UHFFFAOYSA-N

SMILES

COC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CC=CC=C3)C4=CC=CC=C4

SMILES canonique

COC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CC=CC=C3)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.